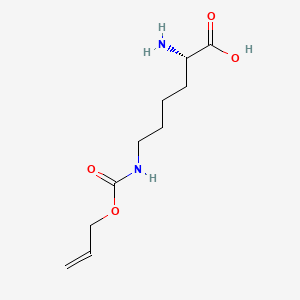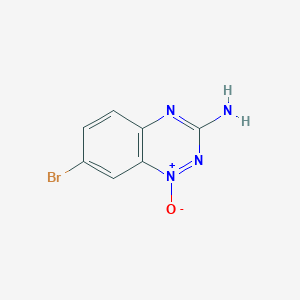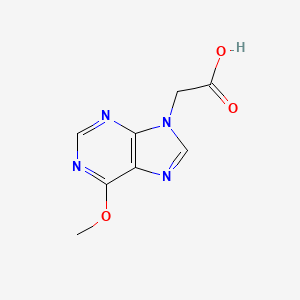
Bis(3-hydroxyphenyl)ethane-1,2-dione
説明
Bis(3-hydroxyphenyl)ethane-1,2-dione is a chemical compound with the molecular formula C14H10O4 . It is also referred to as tetramethoxybenzil . The compound crystallizes in the orthorhombic Fdd2 space group, with the following unit cell parameters: a = 39.145 Å , b = 18.167 Å , c = 4.3139 Å , and β = 90° . The packing of molecules in the crystal lattice is stabilized by intermolecular C–H⋯O contacts in a herringbone arrangement .
Molecular Structure Analysis
The molecular structure of Bis(3-hydroxyphenyl)ethane-1,2-dione has been determined experimentally using single-crystal X-ray diffraction. It crystallizes in an orthorhombic lattice, and its geometry has been characterized. Density functional theory (DFT) calculations were employed to optimize the geometric structure and vibrational wave numbers in the gas phase. The compound exhibits interesting chemical and physical properties due to its α-dicarbonyl moiety .
Chemical Reactions Analysis
While specific chemical reactions involving Bis(3-hydroxyphenyl)ethane-1,2-dione are not explicitly mentioned in the available literature, α-dicarbonyl compounds like this one have practical applications. They serve as precursors for various materials, including porphyrins, display materials, photoconductive materials, and optically active α-ketols. Additionally, they have been investigated for their ability to selectively inhibit mammalian Carboxylesterases (CEs) involved in drug metabolism. The flexibility of the dione bond and dihedral angles in the structure may influence their potency as inhibitors .
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis and Catalytic Applications
Bis(3-hydroxyphenyl)ethane-1,2-dione has been studied in various synthetic and catalytic applications. Maleki, Akbarzadeh, and Babaee (2015) reported on a basic ionic liquid derived from ethan-1,2-diyl-bis (hydrogen sulfate) for synthesizing xanthene derivatives, demonstrating its effectiveness as a catalyst in environmentally friendly protocols (Maleki, Akbarzadeh, & Babaee, 2015).
Photochromic Properties
Krayushkin et al. (2001) developed procedures for synthesizing bis(thienylazoles), photochromic analogs of diarylethenes, based on bis(3-hydroxyphenyl)ethane-1,2-dione derivatives. These compounds exhibit photochromic properties, which are useful in material sciences and optoelectronic applications (Krayushkin et al., 2001).
Mass Spectrometry and Fragmentation Studies
Yosefdad, Valadbeigi, and Bayat (2020) conducted a study on the fragmentation of bis-phthalimide derivatives, including bis(3-hydroxyphenyl)ethane-1,2-dione, in electron impact ionization-mass spectrometry. Their research provided insights into the effects of alkyl length on the stability and fragmentation patterns of these compounds (Yosefdad, Valadbeigi, & Bayat, 2020).
Optical and Chromophoric Properties
The optical properties of various derivatives of bis(3-hydroxyphenyl)ethane-1,2-dione have been investigated. Effenberger et al. (1991) studied the conformation and light absorption of chromophoric systems derived from bis(3-hydroxyphenyl)ethane-1,2-dione, providing insights into their color properties and potential applications in dye and pigment industries (Effenberger et al., 1991).
Polymer and Material Science Applications
Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte using derivatives of bis(3-hydroxyphenyl)ethane-1,2-dione for applications as an electron transport layer in polymer solar cells. This study highlights the compound's utility in advancing solar energy technologies (Hu et al., 2015).
Bioremediation Applications
Chhaya and Gupte (2013) explored the possible role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A, a compound structurally similar to bis(3-hydroxyphenyl)ethane-1,2-dione. Their research suggests potential applications in environmental cleanup and pollutant degradation (Chhaya & Gupte, 2013).
Safety and Hazards
特性
IUPAC Name |
1,2-bis(3-hydroxyphenyl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVBEDFRJZDULS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)C(=O)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30523212 | |
| Record name | Bis(3-hydroxyphenyl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30523212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-hydroxyphenyl)ethane-1,2-dione | |
CAS RN |
63192-57-4 | |
| Record name | Bis(3-hydroxyphenyl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30523212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-chloro-6-fluorophenyl)methyl]prop-2-en-1-amine](/img/structure/B3055061.png)




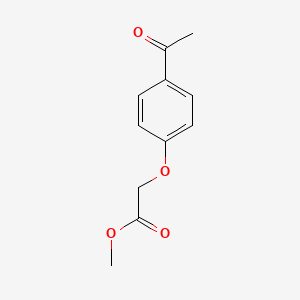
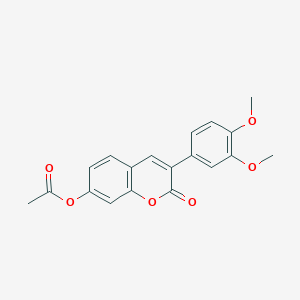
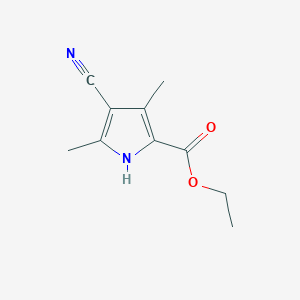
![Methyl 2-methyl-3-[(2-phenylethyl)amino]propanoate](/img/structure/B3055074.png)


